Sodium polypectate (CAS 9049-37-0) is the highly water-soluble sodium salt of polygalacturonic acid, a linear biopolymer produced through the near-complete de-esterification of pectin . Featuring a degree of esterification (DE) typically below 5%, this polyanionic macromolecule provides maximum carboxylate charge density along its α-(1,4)-D-galacturonic acid backbone [1]. In industrial and laboratory procurement, it is primarily sourced as a premium hydrogel precursor, a high-efficiency rheology modifier, and a specific enzymatic substrate . Unlike neutral polysaccharides, sodium polypectate undergoes rapid, ionotropic gelation in the presence of divalent cations (such as Ca2+) via the "egg-box" mechanism, making it a critical structural component for encapsulation matrices, mixed-protein hydrogels, and controlled-release formulations [1].
Buyers often attempt to substitute sodium polypectate with more common polyuronides like sodium alginate or low-methoxyl (LM) pectin, but these substitutions fail in precision applications [1]. While sodium alginate also forms calcium-induced gels, sodium polypectate exhibits a significantly lower calcium concentration threshold for incipient gelation and achieves a much higher Newtonian viscosity at elevated calcium levels [1]. Substituting with LM pectin introduces variability, as even low-methoxyl pectins retain residual esterified groups that dampen charge density and alter crosslinking kinetics[2]. Furthermore, attempting to use the cheaper free acid form (polygalacturonic acid) fails in aqueous processing workflows because the free acid is insoluble in cold water, requiring harsh, in-situ alkaline neutralization that can degrade sensitive co-formulated biologics [2].
Rheological comparisons between 1% sodium polypectate and 1% sodium alginate demonstrate that sodium polypectate possesses a significantly lower calcium threshold to initiate partial gelation [1]. At high calcium chloride concentrations, the resulting pectate gels exhibit a much higher Newtonian viscosity and pronounced pseudoplasticity compared to equivalent alginate gels [1].
| Evidence Dimension | Calcium threshold for incipient gelation and high-calcium viscosity |
| Target Compound Data | Initiates gelation at lower [Ca2+] and forms high-viscosity, thixotropic gels. |
| Comparator Or Baseline | 1% Sodium alginate (requires higher [Ca2+] for gelation, lower Newtonian viscosity). |
| Quantified Difference | Lower calcium requirement for gelation; higher structural rigidity at saturation. |
| Conditions | 1% polysaccharide solutions titrated with calcium chloride using cone and plate viscometry. |
Allows researchers to formulate robust hydrogels using lower calcium concentrations, minimizing osmotic stress and calcium toxicity when encapsulating sensitive cells or biologics.
Sodium polypectate achieves reliable aqueous solubility (up to 10 mg/mL yielding a viscous, hazy solution at room temperature) without requiring pH adjustment . In contrast, the parent compound, free polygalacturonic acid, is virtually insoluble in cold water and requires alkaline titration for dissolution [1].
| Evidence Dimension | Cold water solubility and processability |
| Target Compound Data | Soluble at ≥10 mg/mL in water (pH neutral). |
| Comparator Or Baseline | Free polygalacturonic acid (insoluble in cold water). |
| Quantified Difference | Direct transition from insoluble to readily soluble at 10 mg/mL. |
| Conditions | Standard aqueous dissolution at room temperature. |
Eliminates the need for aggressive alkaline neutralization during formulation, protecting pH-sensitive active pharmaceutical ingredients (APIs) and streamlining manufacturing workflows.
Sodium polypectate serves as a highly specific substrate for pectate lyases (e.g., ErPelPL1), which endolytically cleave the α-(1,4) backbone into oligosaccharides of degree of polymerization (DP) 1–6 at 35 °C and pH 8.0 [1]. Sodium alginate, lacking the galacturonic acid backbone, is completely resistant to these pectinolytic enzymes [1].
| Evidence Dimension | Substrate susceptibility to pectate lyase |
| Target Compound Data | Rapidly degraded into DP 1-6 oligosaccharides. |
| Comparator Or Baseline | Sodium alginate (0% degradation by pectate lyase). |
| Quantified Difference | Absolute enzymatic specificity (100% vs 0% cleavage by target enzyme). |
| Conditions | Enzymatic assay using cold-tolerant pectate lyase (ErPelPL1) at 35 °C, pH 8.0. |
Enables the design of smart, colon-targeted or pathogen-triggered drug delivery systems that degrade only in the presence of specific pectinolytic enzymes, a function alginate cannot perform.
In composite hydrogel systems containing 10 wt% β-Lactoglobulin and 1 wt% sodium polypectate, the addition of 15 mM CaCl2 at pH 6.5 induces a massive increase in the storage modulus (G'), forming a rigid, translucent gel[1]. The G' of this mixed polypectate-protein gel is significantly higher than the G' of the protein matrix alone or matrices formulated without the specific ionotropic crosslinking of the fully de-esterified polypectate [1].
| Evidence Dimension | Storage modulus (G') during thermal gelation |
| Target Compound Data | Drastic increase in G' upon addition of 15 mM CaCl2 to the β-Lg/SPP mixture. |
| Comparator Or Baseline | β-Lactoglobulin alone or β-Lg/SPP without calcium (negligible/lower G' increase). |
| Quantified Difference | Substantial rheological reinforcement (higher G') driven by SPP-calcium matrix entrapment. |
| Conditions | 10 wt% β-Lactoglobulin, 1 wt% sodium polypectate, 15 mM CaCl2, pH 6.5, thermal treatment. |
Proves sodium polypectate is an optimal structural reinforcer for food and biomedical protein gels, providing mechanical rigidity that standard thickeners cannot match under physiological pH.
Because sodium polypectate is specifically degraded by bacterial pectate lyases and polygalacturonases present in the colon (and resists upper GI digestion), it is the premier choice for formulating microparticles that release APIs only upon reaching the lower intestine [1].
Leveraging its lower calcium threshold for gelation compared to alginate, sodium polypectate is ideal for encapsulating mammalian cells or sensitive biologics where high calcium chloride concentrations would cause osmotic stress or cytotoxicity [2].
As a highly soluble, fully de-esterified carbon source, it is utilized in fungal and bacterial fermentation media as a potent, specific inducer for the commercial production of polygalacturonases and pectate lyases.
In food technology and alternative protein formulations, sodium polypectate is used alongside globular proteins (like β-Lactoglobulin) to create interpenetrating network gels with exceptionally high storage moduli and tailored thixotropic textures [3].